molecular formula C12H15NO4S B2950519 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 685854-20-0

4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2950519
CAS No.: 685854-20-0
M. Wt: 269.32
InChI Key: LDJGWUJEDBDFMZ-UHFFFAOYSA-N
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Description

4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene derivative featuring:

  • Thiophene core: A sulfur-containing heterocycle contributing to aromatic stability and electronic properties.
  • Functional groups: 5-Amino group: Enhances reactivity for further functionalization (e.g., acylation, alkylation). 3-Methyl substituent: Steric and electronic modulation of the thiophene ring. Ester groups: 4-Ethyl and 2-prop-2-en-1-yl esters, influencing solubility and chemical reactivity.

The regioselective installation of the propenyl ester may require tailored conditions, such as solvent polarity (DMSO vs. 1,4-dioxane) and temperature, as seen in furan dicarboxylate synthesis ().

Properties

IUPAC Name

4-O-ethyl 2-O-prop-2-enyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-4-6-17-12(15)9-7(3)8(10(13)18-9)11(14)16-5-2/h4H,1,5-6,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJGWUJEDBDFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Gewald synthesis, which involves the reaction of a β-ketoester with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce saturated derivatives of the thiophene ring.

Scientific Research Applications

4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Its derivatives have been investigated for their potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of functional groups such as the amino and carboxylate groups allows the compound to bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Positional Isomers and Ester Variants

Key analogs with modified ester groups include:

Compound Name Ester Groups CAS Number Purity Key Features (vs. Target Compound) Source
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate 2-Ethyl, 4-methyl [77457-04-6] 95% Reduced steric bulk; lower reactivity of methyl ester.
4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate 4-Ethyl, 2-methyl [61320-67-0] 95% Similar electronic profile; methyl ester limits polymerizability.
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Diethyl Not provided N/A Symmetric esters; higher hydrophobicity; used in heterocycle synthesis ().

Key Observations :

  • Propenyl Ester Advantage : The 2-prop-2-en-1-yl group in the target compound introduces unsaturation, enabling polymerization or Michael addition reactions, unlike saturated esters (e.g., ethyl, methyl) in analogs .
  • Regioselectivity : Solvent (e.g., DMSO) and temperature critically determine ester positioning, as demonstrated in furan systems ().

Heterocycle Core Modifications: Thiophene vs. Furan

Furan-2,4-dicarboxylates () provide a relevant comparison:

Property Thiophene Derivatives (Target Compound) Furan Derivatives (e.g., 3en, 4en)
Aromatic Stability Higher (due to sulfur's electronegativity) Lower (oxygen less electronegative)
Electronic Effects Electron-rich (S atom enhances π-donation) Moderately electron-rich
Applications Pharmaceuticals, organic electronics Less common in materials science

Synthetic Challenges : Thiophene derivatives often require harsher conditions for functionalization compared to furans due to greater stability .

Reactivity and Functionalization Potential

  • Amino Group: Reacts with diazonium salts () or acylating agents (e.g., acetic anhydride) to form hydrazones or amides, respectively.
  • Propenyl Ester : Susceptible to radical polymerization or nucleophilic attack, enabling covalent linkage to polymers or biomolecules.
  • Thiophene Core: Participates in electrophilic substitution (e.g., halogenation) at the 5-position, guided by the amino group's directing effects.

Example Application: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate () serves as a precursor for imidazo-thienopyrimidines, highlighting the utility of amino and ester groups in heterocycle synthesis.

Biological Activity

4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 685854-20-0) is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4S, with a molecular weight of 269.32 g/mol. The compound features a thiophene ring, which is pivotal in its biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Thiophene derivatives have been documented to exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives like ethyl 2-amino-4-methylthiophene-3-carboxylate have shown effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-amino-4-methylthiophene-3-carboxylateS. aureus32 µg/mL
Ethyl 2-amino-4-methylthiophene-3-carboxylateE. coli64 µg/mL

2. Anti-inflammatory Properties

Research indicates that thiophene derivatives can act as anti-inflammatory agents by modulating the immune response. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators . For example, compounds structurally related to our target compound have been shown to reduce inflammation in animal models.

3. Anticonvulsant Activity

Thiophene derivatives are also recognized for their anticonvulsant effects. A study demonstrated that certain thiophene compounds could significantly reduce seizure frequency in animal models . This activity is believed to result from their interaction with neurotransmitter systems in the brain.

Case Studies

Several case studies have explored the pharmacological potential of thiophene derivatives:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiophene derivatives against resistant bacterial strains, demonstrating that modifications in the thiophene ring could enhance activity .
  • Anti-inflammatory Mechanism Investigation : Research involving animal models showed that specific thiophene derivatives could significantly lower inflammatory markers, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step functionalization of thiophene derivatives. A common approach involves introducing the prop-2-en-1-yl (allyl) group via nucleophilic substitution or coupling reactions, followed by esterification and amination. For example, analogous thiophene dicarboxylates were synthesized using ethyl chloroformate and allyl bromide under controlled pH and temperature (40–60°C) to minimize side reactions . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Full characterization includes 1H/13C NMR to confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm and ethyl ester signals at δ 4.1–4.3 ppm), IR spectroscopy for carbonyl stretches (~1700 cm⁻¹ for esters), and mass spectrometry (e.g., ESI-MS for molecular ion peaks) . X-ray crystallography, as demonstrated for related thiophene derivatives, resolves ambiguities in regiochemistry and confirms the planar thiophene core .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Polar aprotic solvents (e.g., DCM, ethyl acetate) are preferred for extraction. Column chromatography using silica gel (60–120 mesh) with gradients of hexane/ethyl acetate (7:3 to 1:1) effectively separates byproducts. Recrystallization from ethanol or methanol yields high-purity crystals .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotameric equilibria of the allyl group). For example, X-ray structures may show a fixed conformation, while NMR captures time-averaged signals. Computational methods (DFT or MD simulations) can model these dynamics and predict spectral splitting patterns . Cross-validation with 2D NMR (e.g., COSY, NOESY) clarifies through-space interactions .

Q. What strategies are effective for evaluating the electronic properties of this thiophene derivative in material science applications?

  • Cyclic voltammetry determines redox potentials (e.g., HOMO/LUMO levels) in acetonitrile with TBAPF6 as the electrolyte. DFT calculations (B3LYP/6-31G* basis set) model charge distribution and polarizability, critical for optoelectronic applications. For example, electron-withdrawing ester groups lower the LUMO, enhancing electron-accepting capacity .

Q. How can researchers assess the compound’s pharmacological potential while addressing solubility limitations?

  • In vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) require solubilizing the compound in DMSO (<1% v/v) with aqueous buffers. Structure-activity relationships (SAR) can guide derivatization: replacing the ethyl ester with hydrophilic groups (e.g., PEG chains) improves bioavailability. Biological data from analogous thiophenes (e.g., anti-inflammatory IC50 values) provide preliminary benchmarks .

Methodological Challenges and Solutions

Q. What experimental controls are critical when synthesizing derivatives to avoid polymerization of the allyl group?

  • Allyl groups are prone to radical-initiated polymerization. Use radical inhibitors (e.g., BHT, 0.1–1 mol%) and inert atmospheres (N2/Ar). Monitor reaction temperatures (<60°C) and avoid prolonged heating. Post-synthesis, confirm the absence of oligomers via GPC or MALDI-TOF .

Q. How can researchers reconcile low yields in amination steps?

  • Low yields often stem from steric hindrance at the 5-amino position. Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency. Alternatively, employ Boc-protected amines for milder deprotection conditions (TFA/DCM) .

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